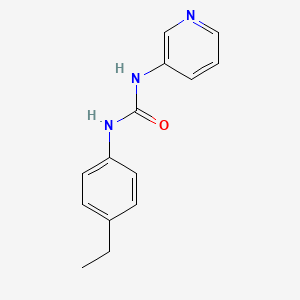

1-(4-Ethylphenyl)-3-pyridin-3-ylurea

Description

1-(4-Ethylphenyl)-3-pyridin-3-ylurea is a urea derivative characterized by a phenyl group substituted with an ethyl moiety at the para position and a pyridin-3-yl group. Its molecular formula is C₁₄H₁₅N₃O, with a molecular weight of 241.32 g/mol. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-11-5-7-12(8-6-11)16-14(18)17-13-4-3-9-15-10-13/h3-10H,2H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHCNIULNKYINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 4-ethylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

1-(4-Ethylphenyl)-3-pyridin-3-ylurea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.

Industry: In materials science, it is used in the development of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows it to form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-(4-Ethylphenyl)-3-pyridin-3-ylurea with key analogs:

*Melting point (MP) inferred from similar chloro-substituted compounds in .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro substituents increase polarity and intermolecular forces, leading to higher melting points (e.g., 268–287°C in nitro derivatives) . The 4-chloro analog (C₁₂H₁₀ClN₃O) likely exhibits stronger hydrogen bonding due to enhanced NH acidity.

- Methyl substituents (e.g., in 4-methylpyridin-2-yl analogs) may offer intermediate polarity and solubility .

- Heterocycle Variations:

Pyridine rings (aromatic, planar) confer rigidity and moderate basicity, whereas piperidine (saturated, flexible) enhances conformational flexibility and basicity, impacting binding interactions in biological systems .

Research Findings and Trends

- Synthetic Yields: Urea derivatives with methyl or ethyl substituents typically achieve moderate yields (67–81%), while nitro analogs require stringent conditions due to their electron-deficient nature .

- Thermal Stability: Higher melting points correlate with polar substituents (e.g., nitro > chloro > ethyl), as observed in (268–287°C for nitro derivatives) .

- Spectroscopic Data: ¹H NMR shifts for NH protons vary with substituents; chloro derivatives exhibit downfield shifts (δ ~9–10 ppm) due to electron withdrawal, whereas ethyl groups cause milder effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.